2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(dimethylamino)propyl]acetamide
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Overview
Description
2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE is a complex organic compound with a unique structure that includes a benzodioxole moiety, an imidazolidinyl group, and a dimethylaminopropyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the reaction of catechol with formaldehyde to form 1,3-benzodioxole. The next step involves the formation of the imidazolidinyl group, which can be synthesized by reacting glycine with an appropriate aldehyde or ketone under acidic conditions. The final step is the coupling of the benzodioxole and imidazolidinyl intermediates with the dimethylaminopropyl side chain, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of automated synthesis processes to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The imidazolidinyl group can be reduced to form amine derivatives.
Substitution: The dimethylaminopropyl side chain can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives of the benzodioxole moiety.
Reduction: Amine derivatives of the imidazolidinyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE involves its interaction with specific molecular targets in the body. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The imidazolidinyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The dimethylaminopropyl side chain can increase the compound’s solubility and bioavailability, facilitating its distribution in the body.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE is unique due to its combination of a benzodioxole moiety, an imidazolidinyl group, and a dimethylaminopropyl side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H24N4O5 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[3-(dimethylamino)propyl]acetamide |
InChI |
InChI=1S/C18H24N4O5/c1-21(2)7-3-6-19-16(23)9-13-17(24)22(18(25)20-13)10-12-4-5-14-15(8-12)27-11-26-14/h4-5,8,13H,3,6-7,9-11H2,1-2H3,(H,19,23)(H,20,25) |
InChI Key |
RYIIUEAEPJSFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)CC1C(=O)N(C(=O)N1)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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